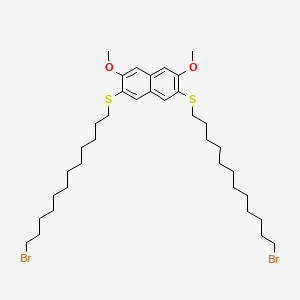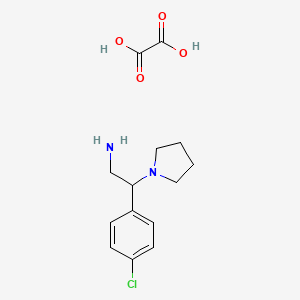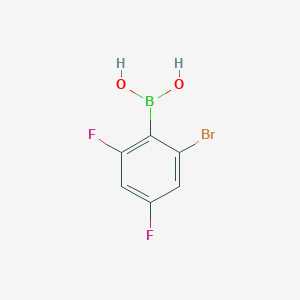
(2-Brom-4,6-difluorphenyl)boronsäure
Übersicht
Beschreibung
“(2-Bromo-4,6-difluorophenyl)boronic acid” is a chemical compound used as a reagent in various chemical reactions . It is particularly used in Suzuki-Miyaura coupling reactions .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4,6-difluorophenyl)boronic acid” is represented by the InChI code1S/C6H4BBrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H . The compound has a molecular weight of 236.81 . Chemical Reactions Analysis
“(2-Bromo-4,6-difluorophenyl)boronic acid” is used as a reagent in Suzuki-Miyaura coupling reactions . It is involved in the synthesis of various organic compounds .Physical and Chemical Properties Analysis
“(2-Bromo-4,6-difluorophenyl)boronic acid” is a solid compound . It has a molecular weight of 236.81 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
(2-Brom-4,6-difluorphenyl)boronsäure: wird in der Sensorik häufig eingesetzt, da sie mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen interagieren kann. Diese Wechselwirkung ist entscheidend für die Entwicklung sowohl homogener Assays als auch heterogener Detektionssysteme. Die Verbindung kann an der Grenzfläche des Sensormaterials oder innerhalb der Massenprobe verwendet werden, was Vielseitigkeit in den Detektionsmethoden bietet .
Biologische Markierung und Proteinmanipulation
Die Boronsäuregruppe dieser Verbindung ermöglicht eine selektive Bindung an cis-Diole, die in biologischen Molekülen wie Zuckern und Glykoproteinen weit verbreitet sind. Diese Eigenschaft wird in der biologischen Markierung genutzt, die es Forschern ermöglicht, biologische Prozesse in Echtzeit zu verfolgen. Darüber hinaus kann sie zur Proteinmanipulation und -modifikation verwendet werden, was ein Werkzeug zum Verständnis der Proteinfunktion und -interaktion bietet .
Therapeutische Entwicklung
Boronsäuren, einschließlich This compound, haben potenzielle Anwendungen in der therapeutischen Entwicklung. Ihre Wechselwirkung mit verschiedenen biologischen Molekülen kann genutzt werden, um Signalwege zu stören, Enzyme zu hemmen und Zelltransportsysteme zu schaffen. Dies eröffnet Möglichkeiten für die Entwicklung neuer Medikamente und gezielter Therapien .
Trennungstechnologien
Die spezifische Wechselwirkung mit Diolen macht Boronsäuren auch für Trennungstechnologien geeignet. Sie können in der Chromatographie und Elektrophorese verwendet werden, um komplexe Gemische auf der Grundlage des Vorhandenseins von diolhaltigen Molekülen zu trennen, was insbesondere bei der Analyse von glykierten Proteinen und anderen Biomolekülen nützlich ist .
Materialwissenschaft
In der Materialwissenschaft kann This compound als Baustein für die Herstellung von Mikropartikeln und Polymeren verwendet werden. Diese Materialien haben Anwendungen in analytischen Methoden und kontrollierten Freisetzungssystemen, wie z. B. der kontrollierten Freisetzung von Insulin, was ein bedeutendes Forschungsgebiet in der Diabetesbehandlung ist .
Kohlenhydratchemie und Glykobiologie
Die Verbindung spielt eine entscheidende Rolle in der Kohlenhydratchemie und Glykobiologie. Sie ist an der Analyse, Trennung, Schutz und Aktivierung von Kohlenhydraten beteiligt. Dies ist entscheidend, um Kohlenhydrat-bezogene biologische Prozesse zu verstehen und Kohlenhydrat-basierte Therapeutika zu entwickeln .
Analytische Chemie
In der analytischen Chemie werden Boronsäuren zur Detektion und Quantifizierung verschiedener Analyten eingesetzt. Die Fähigkeit der Verbindung, stabile Komplexe mit Diolen zu bilden, macht sie zu einem wertvollen Werkzeug für die Analyse von Zuckern und anderen ähnlichen Substanzen in komplexen Proben .
Organische Synthese
Obwohl dies nicht der Hauptfokus dieser Analyse ist, ist es erwähnenswert, dass Boronsäuren, einschließlich This compound, in der organischen Synthese eine zentrale Rolle spielen, insbesondere in Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung. Diese Anwendung, obwohl synthetisch, ist grundlegend für die Herstellung einer breiten Palette von organischen Verbindungen mit unterschiedlichen Funktionalitäten .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of (2-Bromo-4,6-difluorophenyl)boronic acid is the palladium (II) complex in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium, forming a new Pd-C bond . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by (2-Bromo-4,6-difluorophenyl)boronic acid is the Suzuki-Miyaura coupling reaction . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of a variety of organic compounds, including those with high enantioselectivity .
Result of Action
The result of the action of (2-Bromo-4,6-difluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including those used in the production of organic optoelectronic materials, liquid crystal display materials, and organometallic complexes .
Action Environment
The action of (2-Bromo-4,6-difluorophenyl)boronic acid can be influenced by environmental factors. For instance, the compound is relatively stable at room temperature, but it should be kept away from strong oxidizing agents to avoid dangerous reactions . Furthermore, the efficacy of the Suzuki-Miyaura coupling reaction can be influenced by the presence of other substances in the reaction environment .
Biochemische Analyse
Biochemical Properties
(2-Bromo-4,6-difluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers its organic group to the palladium center . This interaction is essential for the formation of new carbon-carbon bonds, making (2-Bromo-4,6-difluorophenyl)boronic acid a valuable tool in synthetic chemistry.
Cellular Effects
The effects of (2-Bromo-4,6-difluorophenyl)boronic acid on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with specific enzymes and proteins. For example, boronic acids are known to inhibit serine proteases, which play a critical role in cell signaling pathways and gene expression . By inhibiting these enzymes, (2-Bromo-4,6-difluorophenyl)boronic acid may affect cellular metabolism and other essential cellular processes.
Molecular Mechanism
At the molecular level, (2-Bromo-4,6-difluorophenyl)boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to interact with various enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, (2-Bromo-4,6-difluorophenyl)boronic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Bromo-4,6-difluorophenyl)boronic acid can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C), but it may degrade over time if exposed to air or higher temperatures . Long-term studies have shown that (2-Bromo-4,6-difluorophenyl)boronic acid can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of (2-Bromo-4,6-difluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic processes. It is essential to carefully control the dosage of (2-Bromo-4,6-difluorophenyl)boronic acid in experimental settings to avoid these adverse effects.
Metabolic Pathways
(2-Bromo-4,6-difluorophenyl)boronic acid is involved in various metabolic pathways, particularly those related to its role as a reagent in organic synthesis. The compound interacts with enzymes and cofactors involved in the Suzuki-Miyaura coupling reaction, facilitating the formation of new carbon-carbon bonds . Additionally, (2-Bromo-4,6-difluorophenyl)boronic acid can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, (2-Bromo-4,6-difluorophenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution within cells is essential for its effectiveness in biochemical reactions and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of (2-Bromo-4,6-difluorophenyl)boronic acid is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . Understanding the subcellular localization of (2-Bromo-4,6-difluorophenyl)boronic acid is crucial for optimizing its use in research and therapeutic applications.
Eigenschaften
IUPAC Name |
(2-bromo-4,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLFROUJDNFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673884 | |
| Record name | (2-Bromo-4,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315339-48-0 | |
| Record name | Boronic acid, B-(2-bromo-4,6-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315339-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-4,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


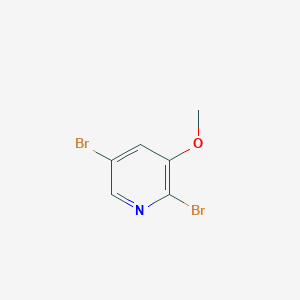
![2-Bromo-N-{3-[(2-phenoxyacetyl)amino]-phenyl}acetamide](/img/structure/B1389994.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389995.png)
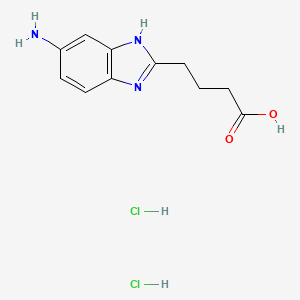
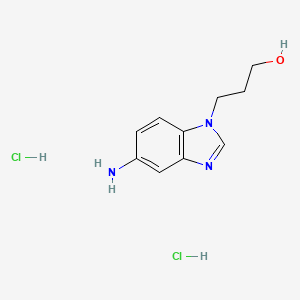
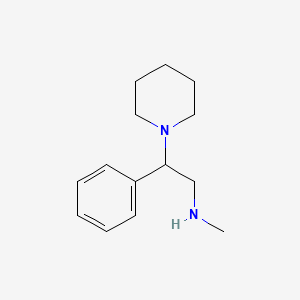
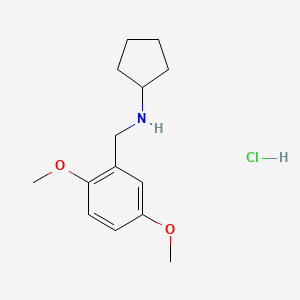
![4-[4-(Sec-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1390002.png)
![2-[(2-Methylpentyl)oxy]aniline](/img/structure/B1390006.png)
![4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline](/img/structure/B1390007.png)
